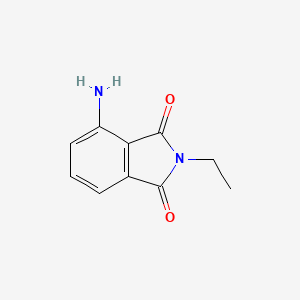

3-amino-N-ethylphthalimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

20510-93-4 |

|---|---|

Molecular Formula |

C10H10N2O2 |

Molecular Weight |

190.20 g/mol |

IUPAC Name |

4-amino-2-ethylisoindole-1,3-dione |

InChI |

InChI=1S/C10H10N2O2/c1-2-12-9(13)6-4-3-5-7(11)8(6)10(12)14/h3-5H,2,11H2,1H3 |

InChI Key |

QGOCMRQPPBKXBG-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C2=C(C1=O)C(=CC=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 3-Amino-N-ethylphthalimide

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

3-Amino-N-ethylphthalimide, a derivative of phthalimide, possesses a unique set of chemical and physical properties that make it a compound of interest in various research and development applications. Its core characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| Melting Point | 172 °C | [1] |

| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [1] |

| XLogP3 (Predicted) | 1.4 | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [2] |

Synthesis Protocols

The synthesis of this compound can be achieved through various methods. Below are two detailed experimental protocols for its preparation.

Method 1: Reduction of 4-Nitro-N-ethylphthalimide with Tin(II) Chloride

This protocol involves the reduction of a nitro group to an amine using tin(II) chloride in an acidic medium.

Experimental Protocol:

-

To a solution of stannous chloride dihydrate (100 g) in concentrated hydrochloric acid (37%, 100 ml) and water (100 ml), add N-Ethyl-4-nitrophthalimide (22 g).[3]

-

Stir the mixture vigorously for 2.5 hours at room temperature.[3]

-

Pour the reaction mixture onto ice to precipitate the product.[3]

-

Filter the precipitate and wash it with cold water until the filtrate is free from acid.[3]

-

Purify the crude product by recrystallization from toluene.[3]

-

The expected yield of 4-Amino-N-ethylphthalimide is approximately 92%.[3]

Method 2: Catalytic Hydrogenation

This method utilizes catalytic hydrogenation for the reduction of the nitro group, offering an alternative synthetic route.

Experimental Protocol:

-

In a high-pressure reactor, combine N-Ethyl-4-nitrophthalimide (28.0 g), 400 ml of ethanol, and Raney nickel catalyst (10 g).

-

Pressurize the reactor with hydrogen gas to 1500 psi.

-

Heat the reaction mixture to 100°C and maintain these conditions with stirring.

-

After the reaction is complete, cool the reactor and filter the mixture to remove the Raney nickel catalyst.

-

Concentrate the filtrate to yield the crude product.

-

Recrystallize the product from a methanol-water mixture to obtain pure 4-amino-N-ethylphthalimide. The melting point of the recrystallized product is expected to be in the range of 169°-171°C.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and characterization of this compound. While detailed spectra are available through specialized databases, a summary of expected spectral characteristics is provided below.

| Technique | Expected Data |

| ¹³C NMR | Spectra available on SpectraBase.[4] |

| FT-IR | Spectra available on SpectraBase.[4] |

| Mass Spectrometry | Spectra available on SpectraBase.[4] |

Potential Applications in Research and Drug Development

While specific biological activities of this compound are not extensively documented, the broader class of phthalimide derivatives has shown significant potential in medicinal chemistry.

General Biological Activities of Phthalimide Derivatives:

-

Antimicrobial and Antitubercular Activity: Various phthalimide analogs have demonstrated potent activity against a range of bacteria and mycobacterium strains.

-

Anti-inflammatory and Analgesic Effects: Certain N-aryl derivatives of phthalimide have exhibited cyclooxygenase inhibitory activity, leading to analgesic and anti-inflammatory properties.

-

Anticancer Properties: Phthalimide-based compounds, including the well-known thalidomide and its analogs, have been investigated for their anticancer activities. Some derivatives have shown the ability to induce apoptosis in cancer cell lines.

-

Enzyme Inhibition: 4-Amino-1,8-naphthalimide, a structurally related compound, has been identified as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), suggesting that aminophthalimides could be explored as enzyme inhibitors.[5]

-

Fluorescent Probes: The 4-aminophthalimide moiety is known for its solvatochromic fluorescence properties, making its derivatives, including this compound, potential candidates for use as fluorescent probes to study biological systems, such as transmembrane peptides.[6]

Logical Workflow for Investigating Phthalimide Derivatives in Drug Discovery:

Safety Information

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. Further research is warranted to fully elucidate its specific biological activities and explore its potential as a therapeutic agent or a tool for biomedical research.

References

- 1. 4-AMino-N-ethylphthaliMide | 55080-55-2, 4-AMino-N-ethylphthaliMide Formula - ECHEMI [echemi.com]

- 2. 4-Amino-N-methylphthalimide | CAS:2307-00-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. 4-AMino-N-ethylphthaliMide synthesis - chemicalbook [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-Amino-1,8-naphthalimide: a novel inhibitor of poly(ADP-ribose) polymerase and radiation sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis Pathway of 3-amino-N-ethylphthalimide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of 3-amino-N-ethylphthalimide, a valuable intermediate in various chemical and pharmaceutical research applications. The synthesis is presented as a robust three-step pathway, commencing with the commercially available starting material, 3-nitrophthalic acid. Each step is accompanied by a detailed experimental protocol, quantitative data, and a workflow visualization to ensure clarity and reproducibility in a laboratory setting.

Overall Synthesis Pathway

The synthesis of this compound is accomplished through a three-step process:

-

Imide Formation: Cyclization of 3-nitrophthalic acid to 3-nitrophthalimide.

-

N-Alkylation: Introduction of the ethyl group onto the nitrogen of the imide via a Gabriel-type synthesis to yield 3-nitro-N-ethylphthalimide.

-

Nitro Group Reduction: Reduction of the nitro group to an amine to afford the final product, this compound.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols and Data

Step 1: Synthesis of 3-Nitrophthalimide

This initial step involves the formation of the imide ring from 3-nitrophthalic acid using urea in glacial acetic acid.

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrophthalic acid (8.45 g, 40 mmol) and urea (2.16 g, 36 mmol).

-

Add glacial acetic acid (40 mL) as the reaction solvent.

-

Heat the mixture to 117°C and maintain this temperature with stirring for 3 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to obtain the crude product.

-

To remove residual urea, perform an extraction with water (3 x 15 mL) and ethyl acetate (15 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the final product.[1]

Quantitative Data:

| Parameter | Value |

| Starting Material | 3-Nitrophthalic Acid |

| Mass of Starting Material | 8.45 g |

| Moles of Starting Material | 40 mmol |

| Reagents | Urea, Glacial Acetic Acid |

| Mass of Urea | 2.16 g (36 mmol) |

| Volume of Acetic Acid | 40 mL |

| Reaction Conditions | |

| Temperature | 117°C |

| Time | 3 hours |

| Product | 3-Nitrophthalimide |

| Theoretical Yield | 7.69 g |

| Actual Yield | 7.53 g |

| Percent Yield | 98% [1] |

Step 2: Synthesis of 3-Nitro-N-ethylphthalimide

This step follows the principles of the Gabriel synthesis, where the 3-nitrophthalimide is N-alkylated using ethyl iodide.

Experimental Protocol:

-

In a dry round-bottom flask, suspend 3-nitrophthalimide (5.76 g, 30 mmol) and anhydrous potassium carbonate (6.22 g, 45 mmol) in anhydrous N,N-dimethylformamide (DMF, 60 mL).

-

Add ethyl iodide (3.6 mL, 45 mmol) to the suspension.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

-

A precipitate will form. Stir for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain pure 3-nitro-N-ethylphthalimide.

Quantitative Data:

| Parameter | Value |

| Starting Material | 3-Nitrophthalimide |

| Mass of Starting Material | 5.76 g |

| Moles of Starting Material | 30 mmol |

| Reagents | Ethyl Iodide, Potassium Carbonate, DMF |

| Volume of Ethyl Iodide | 3.6 mL (45 mmol) |

| Mass of K₂CO₃ | 6.22 g (45 mmol) |

| Volume of DMF | 60 mL |

| Reaction Conditions | |

| Temperature | 80°C |

| Time | 4-6 hours |

| Product | 3-Nitro-N-ethylphthalimide |

| Theoretical Yield | 6.60 g |

| Estimated Yield | ~85-95% (based on similar Gabriel syntheses) |

Step 3: Synthesis of this compound

The final step is the reduction of the aromatic nitro group to an amine using iron powder in an acidic medium. This method is generally effective and chemoselective for nitro group reduction.[2][3][4]

Experimental Protocol:

-

In a round-bottom flask, combine 3-nitro-N-ethylphthalimide (4.40 g, 20 mmol), ethanol (80 mL), and water (20 mL).

-

Add iron powder (5.58 g, 100 mmol) and ammonium chloride (5.35 g, 100 mmol) to the mixture.

-

Heat the suspension to reflux (approximately 80-90°C) and maintain vigorous stirring for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron residues. Wash the Celite pad with ethanol.

-

Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

-

Partition the remaining aqueous residue between ethyl acetate (100 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any remaining acid.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine all organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to obtain pure this compound.

Quantitative Data:

| Parameter | Value |

| Starting Material | 3-Nitro-N-ethylphthalimide |

| Mass of Starting Material | 4.40 g |

| Moles of Starting Material | 20 mmol |

| Reagents | Iron Powder, Ammonium Chloride, Ethanol, Water |

| Mass of Iron Powder | 5.58 g (100 mmol) |

| Mass of NH₄Cl | 5.35 g (100 mmol) |

| Volume of Ethanol/Water | 80 mL / 20 mL |

| Reaction Conditions | |

| Temperature | Reflux (80-90°C) |

| Time | 3-5 hours |

| Product | This compound |

| Theoretical Yield | 3.80 g |

| Estimated Yield | ~80-90% (based on similar reductions) |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Caption: Detailed experimental workflow for the synthesis of this compound.

References

- 1. 3-Nitrophthalimide synthesis - chemicalbook [chemicalbook.com]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

Spectroscopic Profile of 3-amino-N-ethylphthalimide: A Technical Guide

Introduction

3-amino-N-ethylphthalimide is a fluorescent molecule belonging to the phthalimide class of compounds. Phthalimide derivatives are of significant interest to researchers in materials science and drug development due to their diverse applications, including as fluorescent probes, organic light-emitting diode (OLED) components, and scaffolds for pharmacologically active molecules. A thorough understanding of the spectroscopic properties of these compounds is crucial for their effective application and for the development of new derivatives with tailored characteristics.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. Due to the limited availability of published data for this specific molecule, this guide presents predicted spectroscopic characteristics based on data from closely related aminophthalimide and N-substituted phthalimide derivatives. The information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or developing similar compounds.

Expected Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound, derived from analogous compounds found in the literature.

Table 1: UV-Visible Absorption and Fluorescence Data

| Parameter | Expected Range/Value | Solvent Dependency | Notes |

| UV-Vis Absorption (λmax) | 350 - 380 nm | Minor | The primary absorption band is attributed to an intramolecular charge transfer (ICT) transition. The position of this band is generally not strongly affected by solvent polarity[1]. |

| ~300 - 320 nm | Minor | A secondary, higher energy absorption band corresponding to a π-π* transition may also be observed[1]. | |

| Fluorescence Emission (λem) | 450 - 550 nm | High | The emission wavelength is highly sensitive to solvent polarity, with more polar solvents causing a bathochromic (red) shift. This is a characteristic feature of many aminophthalimide dyes[2][3]. |

| Stokes Shift | 100 - 180 nm | High | The large Stokes shift is indicative of a significant change in the dipole moment of the molecule upon excitation, which is typical for ICT dyes[2]. |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.8 | High | The quantum yield is strongly influenced by the solvent environment. Protic solvents may lead to quenching of fluorescence in some cases[2]. |

Table 2: Nuclear Magnetic Resonance (NMR) Data (in CDCl₃)

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Aromatic Protons | 7.0 - 7.8 | m | The protons on the phthalimide ring will appear as a complex multiplet. The exact splitting pattern will depend on the substitution pattern. |

| -NH₂ Protons | 4.0 - 6.0 | br s | The chemical shift of the amino protons can be highly variable and the peak is often broad. This signal will disappear upon D₂O exchange. |

| -CH₂- (ethyl) | 3.6 - 4.2 | q | Methylene protons of the ethyl group, coupled to the methyl protons. |

| -CH₃ (ethyl) | 1.2 - 1.5 | t | Methyl protons of the ethyl group, coupled to the methylene protons. |

| ¹³C NMR | |||

| Carbonyl Carbons (C=O) | 165 - 170 | s | The two carbonyl carbons of the phthalimide ring. |

| Aromatic Carbons | 115 - 140 | s | The chemical shifts of the aromatic carbons. |

| -CH₂- (ethyl) | ~35 | s | Methylene carbon of the ethyl group. |

| -CH₃ (ethyl) | ~14 | s | Methyl carbon of the ethyl group. |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |

| 3300 - 3500 | N-H stretch (asymmetric and symmetric) | Medium | Characteristic of the primary amine group[4]. |

| 3000 - 3100 | Aromatic C-H stretch | Medium-Weak | |

| 2850 - 2980 | Aliphatic C-H stretch (ethyl group) | Medium | |

| 1700 - 1780 | C=O stretch (asymmetric and symmetric) | Strong | The imide carbonyl groups typically show two distinct stretching bands[4][5]. |

| 1600 - 1630 | N-H bend | Medium | |

| 1580 - 1610 | C=C stretch (aromatic) | Medium | |

| ~1300 | C-N stretch | Medium |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of a compound like this compound.

UV-Visible Absorption and Fluorescence Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., ethanol, acetonitrile, or DMSO) at a concentration of approximately 1 mM. For analysis, dilute the stock solution to a final concentration in the micromolar range (e.g., 1-10 µM) to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0).

-

UV-Vis Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with a cuvette containing the pure solvent.

-

Record the absorption spectrum of the sample solution over a wavelength range of at least 250 nm to 600 nm.

-

The wavelength of maximum absorbance (λmax) is determined from the peak of the absorption spectrum[1].

-

-

Fluorescence Spectroscopy Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the λmax determined from the absorption spectrum.

-

Record the emission spectrum over a wavelength range starting from approximately 20 nm above the excitation wavelength to around 700 nm.

-

The wavelength of maximum emission (λem) is identified from the peak of the emission spectrum[6][7].

-

To determine the fluorescence quantum yield, a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions[2].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[8].

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument.

-

A proton-decoupled pulse sequence is typically used.

-

A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The chemical shifts are referenced to the deuterated solvent peak[8].

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the dry sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

IR Spectrum Acquisition:

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel phthalimide derivative.

This guide provides a foundational understanding of the spectroscopic properties of this compound, which is essential for its application in scientific research and development. The provided data and protocols offer a starting point for the analysis and characterization of this and similar fluorescent molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Luminescent properties of substituted 4-aminophthalimides: computations vs. experiment | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 7. researchgate.net [researchgate.net]

- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 9. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-amino-N-ethylphthalimide

A Note on Isomer Specificity: This technical guide focuses on 4-amino-N-ethylphthalimide (CAS Number: 55080-55-2) . The requested compound, 3-amino-N-ethylphthalimide, is not readily found in established chemical literature and databases. It is presumed that the more common and well-documented 4-amino isomer is the intended subject of interest for research and development professionals.

This document provides a comprehensive overview of 4-amino-N-ethylphthalimide, including its chemical structure, physicochemical properties, synthesis protocols, and known applications. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

4-amino-N-ethylphthalimide is an aromatic imide featuring a primary amine group on the phthaloyl ring and an ethyl substituent on the imide nitrogen.

Chemical Structure:

CAS Number: 55080-55-2[1]

Synonyms: 5-Amino-2-ethylisoindoline-1,3-dione, 5-Amino-2-ethyl-isoindole-1,3-dione[1]

Physicochemical and Computed Properties

The key properties of 4-amino-N-ethylphthalimide are summarized in the table below, providing essential data for experimental design and computational modeling.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| Melting Point | 172 °C | [1] |

| Density (Predicted) | 1.335 ± 0.06 g/cm³ | [1] |

| XLogP3 (Computed) | 1.4 | [1] |

| Topological Polar Surface Area (TPSA) | 63.4 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

Spectroscopic Data

3.1 Infrared (IR) Spectroscopy The IR spectrum of a cyclic imide like 4-amino-N-ethylphthalimide is expected to show characteristic absorption bands for its functional groups.[4]

-

N-H Stretching: The primary amine (NH₂) group will typically exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.[5]

-

C=O Stretching: Cyclic imides characteristically show two carbonyl stretching bands. These are typically found between 1790-1735 cm⁻¹ and 1750-1680 cm⁻¹.[4]

-

C=C Stretching: Aromatic ring C=C stretching vibrations usually occur in the 1400-1600 cm⁻¹ region.[5]

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would provide distinct signals for the ethyl protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and signals in the aromatic region for the protons on the phthalimide ring. The chemical shifts of the aromatic protons would be influenced by the electron-donating amino group. The amine protons would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show signals for the two carbonyl carbons, the aromatic carbons (with shifts influenced by the amino substituent), and the two distinct carbons of the ethyl group.[6]

3.3 Mass Spectrometry (MS) In a mass spectrum obtained by electron ionization (EI), the molecular ion peak [M]⁺ would be expected at m/z = 190. Subsequent fragmentation patterns would likely involve the loss of the ethyl group and other characteristic cleavages of the phthalimide ring.

Experimental Protocols: Synthesis

Two primary methods for the synthesis of 4-amino-N-ethylphthalimide involve the reduction of a nitro-substituted precursor, 2-Ethyl-5-nitro-isoindole-1,3-dione.

Method 1: Reduction with Tin(II) Chloride

This method employs stannous chloride as a reducing agent in an acidic medium.

-

Reaction:

-

N-Ethyl-4-nitrophthalimide is stirred into a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in a mixture of concentrated hydrochloric acid (HCl) and water.

-

-

Procedure:

-

Prepare a solution of stannous chloride dihydrate (100 g) in 37% hydrochloric acid (100 ml) and water (100 ml).

-

Add N-Ethyl-4-nitrophthalimide (22 g) to the solution and stir.

-

After stirring for 2.5 hours, collect the precipitate by pouring the reaction mixture onto ice.

-

Filter the precipitate and wash with cold water until the filtrate is free from acid.

-

Purify the crude product by recrystallization from toluene.

-

-

Yield: Approximately 92%.[7]

Method 2: Catalytic Hydrogenation

This protocol uses catalytic hydrogenation under pressure, a common industrial method for nitro group reduction.

-

Reaction:

-

N-Ethyl-4-nitrophthalimide is hydrogenated in the presence of a Raney nickel catalyst.

-

-

Procedure:

-

Combine N-Ethyl-4-nitrophthalimide (28.0 g), ethanol (400 ml), and Raney nickel catalyst (10 g) in a suitable high-pressure reactor.

-

Heat the mixture to 100°C under a hydrogen pressure of 1500 psi.

-

After the reaction is complete, cool the mixture and filter to remove the Raney nickel catalyst.

-

Concentrate the filtrate to yield the product.

-

Recrystallize the product from a methanol-water mixture.

-

-

Reported Melting Point: 169°-171°C.

Logical Workflow and Visualization

The synthesis of 4-amino-N-ethylphthalimide from its nitro precursor is a foundational process. The following diagram illustrates the logical workflow for the tin(II) chloride reduction method, which is highly effective at the lab scale.

Caption: Synthesis workflow via tin(II) chloride reduction.

Applications and Biological Relevance

Phthalimide derivatives are a significant class of compounds in medicinal chemistry and materials science, known for a wide range of biological activities including anti-inflammatory, antimicrobial, and anticonvulsant properties.[8][9]

4-amino-N-ethylphthalimide serves as a key chemical intermediate. Its applications include:

-

Pharmaceutical Intermediates: It is a building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The primary amine group offers a reactive site for further chemical modifications.

-

Dye Industry: The chromophoric nature of the aminophthalimide core makes it a precursor for various dyes.

-

Agricultural Chemicals: It is used as an intermediate in the production of certain agrochemicals.

While specific signaling pathways involving 4-amino-N-ethylphthalimide are not extensively documented, its structural similarity to other biologically active phthalimides suggests potential for interaction with various biological targets. Further research is needed to elucidate its specific mechanisms of action and therapeutic potential.

References

- 1. echemi.com [echemi.com]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 7. 4-AMino-N-ethylphthaliMide synthesis - chemicalbook [chemicalbook.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. researchgate.net [researchgate.net]

The Enduring Legacy of N-Substituted Phthalimides: From Synthetic Staple to Therapeutic Powerhouse

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted phthalimides, organic compounds featuring a phthalimide core with a substituent attached to the nitrogen atom, hold a significant place in the history and practice of organic synthesis and medicinal chemistry. Their journey, initiated with the advent of the Gabriel synthesis, has been marked by both triumph and tragedy, ultimately leading to a resurgence in their therapeutic application. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of N-substituted phthalimides. It details key experimental protocols, presents quantitative data for characterization, and visualizes the critical signaling pathways modulated by these compounds, offering a valuable resource for professionals in chemical and pharmaceutical research.

Discovery and Historical Perspective

The story of N-substituted phthalimides is intrinsically linked to the Gabriel synthesis , a method developed by German chemist Siegmund Gabriel in 1887. This reaction provided a reliable pathway for the synthesis of primary amines from primary alkyl halides, a transformation that was often challenging due to the propensity of amines to undergo multiple alkylations.[1] The Gabriel synthesis utilizes potassium phthalimide as a surrogate for an ammonia anion. The phthalimide group acts as a protecting group for the amine, allowing for a single, clean alkylation at the nitrogen atom to form an N-substituted phthalimide intermediate. Subsequent cleavage of this intermediate yields the desired primary amine.[1][2][3] This elegant solution cemented the role of N-substituted phthalimides as crucial intermediates in organic synthesis for over a century.

The narrative of N-substituted phthalimides took a dramatic and cautionary turn with the introduction of thalidomide in the 1950s. Initially synthesized in 1952 by Chemical Industry Basel (CIBA) and later marketed by the German pharmaceutical company Chemie Grünenthal in 1957, thalidomide was promoted as a safe and effective sedative and antiemetic, particularly for treating morning sickness in pregnant women.[4] Tragically, its widespread use led to a devastating global health crisis, as it was discovered to be a potent human teratogen, causing severe and life-threatening birth defects in thousands of children.[4] This catastrophe led to a fundamental overhaul of drug testing and regulation worldwide.

Despite its dark past, the scientific community continued to investigate thalidomide's biological activities. This research led to a remarkable renaissance for the molecule and its derivatives, now known as Immunomodulatory Imide Drugs (IMiDs) .[4] Today, thalidomide and its analogs, such as lenalidomide and pomalidomide, are approved for the treatment of various cancers, including multiple myeloma, and inflammatory conditions.[2][4]

Synthesis of N-Substituted Phthalimides: The Gabriel Synthesis

The Gabriel synthesis remains a cornerstone for the preparation of N-substituted phthalimides and primary amines. The reaction proceeds in two main steps:

-

N-Alkylation of Potassium Phthalimide: The phthalimide anion, being a soft nucleophile, reacts with a primary alkyl halide via an SN2 reaction to form the N-alkylphthalimide.[3][5]

-

Cleavage of the N-Alkylphthalimide: The primary amine is liberated from the N-alkylphthalimide intermediate. This can be achieved under acidic or basic conditions, although these methods can be harsh.[1] A milder and more common method is the Ing-Manske procedure , which involves hydrazinolysis (reaction with hydrazine) to yield the primary amine and phthalhydrazide as a stable byproduct.[1][5]

Experimental Protocol: Gabriel Synthesis of N-Benzylphthalimide

The following protocol is a representative example of the Gabriel synthesis.

Materials:

-

Phthalimide (24 g)

-

Anhydrous potassium carbonate (13.8 g)

-

Benzyl chloride (42 g)

-

Hydrazine hydrate (85%, 7 mL)

-

Methanol (80 mL)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Concentrated sodium hydroxide solution (~40%)

Procedure:

Step 1: Synthesis of N-Benzylphthalimide [6]

-

Thoroughly mix phthalimide and anhydrous potassium carbonate by grinding them into a fine powder.

-

Transfer the mixture to a round-bottomed flask and add benzyl chloride.

-

Heat the mixture at a gentle reflux for 2 hours.

-

Allow the reaction mixture to cool and then add water to precipitate the crude product.

-

Collect the crude N-benzylphthalimide by suction filtration. The expected yield is 28-31 g (72-79%).

Step 2: Liberation of Benzylamine via Hydrazinolysis [6]

-

In a round-bottomed flask, combine N-benzylphthalimide (23.7 g), hydrazine hydrate (7 mL), and methanol (80 mL).

-

Reflux the mixture for 1 hour.

-

After cooling, add a concentrated sodium hydroxide solution to make the solution strongly alkaline.

-

Extract the resulting mixture with two portions of diethyl ether.

-

Combine the ether extracts and dry them over anhydrous sodium sulfate.

-

Decant the ether and evaporate the solvent to obtain the crude benzylamine.

-

Purify the benzylamine by distillation, collecting the fraction boiling at 183-186°C. The expected yield of pure benzylamine is 60-70%.

Quantitative Data for N-Substituted Phthalimides

The following table summarizes representative quantitative data for a selection of N-substituted phthalimides, including melting points and key spectroscopic characteristics.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) |

| N-Benzylphthalimide | C₁₅H₁₁NO₂ | 237.26 | 113-115 | 7.8-7.9 (m, 4H, Ar-H), 7.2-7.4 (m, 5H, Ar-H), 4.8 (s, 2H, N-CH₂) | 168.0, 136.9, 133.9, 132.1, 128.7, 127.8, 127.5, 123.4, 41.8 | 1770, 1715 (C=O) |

| N-(2-Hydroxyethyl)phthalimide | C₁₀H₉NO₃ | 191.18 | 126-128 | 7.7-7.9 (m, 4H, Ar-H), 3.8 (t, 2H, N-CH₂), 3.7 (t, 2H, O-CH₂), 2.5 (br s, 1H, OH) | 168.5, 134.2, 132.0, 123.4, 60.5, 40.1 | 3450 (O-H), 1770, 1710 (C=O) |

| 2-(1,3-Dioxoisoindolin-2-yl)acetic acid | C₁₀H₇NO₄ | 205.17 | 192-194 | 10.5 (br s, 1H, COOH), 7.8-8.0 (m, 4H, Ar-H), 4.4 (s, 2H, N-CH₂) | 170.1, 167.8, 134.5, 131.8, 123.7, 39.5 | 3300-2500 (O-H), 1775, 1710 (C=O) |

Note: Spectroscopic data is representative and may vary slightly depending on the solvent and instrument used.

Signaling Pathways of Biologically Active N-Substituted Phthalimides

The therapeutic effects of thalidomide and its analogs are primarily mediated by their interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex .[2][7] CRBN functions as a substrate receptor for this complex. The binding of IMiDs to CRBN allosterically modifies the substrate-binding pocket, leading to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neosubstrates" that would not normally be targeted by this E3 ligase.[2][8]

Mechanism of Action in Multiple Myeloma

In multiple myeloma cells, lenalidomide and pomalidomide bind to CRBN, inducing the recruitment of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[9][10] The ubiquitination and degradation of these transcription factors lead to the downregulation of key survival factors for myeloma cells, such as interferon regulatory factor 4 (IRF4) and c-Myc, ultimately resulting in apoptosis of the cancer cells.[10]

Caption: IMiD-mediated degradation of Ikaros and Aiolos in multiple myeloma.

Anti-Angiogenic Effects

Thalidomide also exhibits anti-angiogenic properties, which contribute to its anti-cancer activity. One proposed mechanism involves the inhibition of Vascular Endothelial Growth Factor (VEGF) .[11][12] Thalidomide has been shown to suppress the STAT3/SP4 signaling pathway, which can lead to a reduction in VEGF expression and secretion, thereby inhibiting the formation of new blood vessels.[11][12]

Caption: Thalidomide's inhibition of angiogenesis via the STAT3/SP4-VEGF pathway.

Conclusion

The journey of N-substituted phthalimides is a compelling narrative of chemical ingenuity, unforeseen tragedy, and scientific redemption. From their origins as indispensable tools in organic synthesis to their current role as powerful therapeutic agents, these compounds have left an indelible mark on science and medicine. The elucidation of their complex mechanisms of action, particularly the modulation of the E3 ubiquitin ligase system, has opened new avenues for drug discovery and development. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological activity of N-substituted phthalimides is essential for harnessing their full potential in the ongoing quest for novel and effective therapies.

References

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 9. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Frontiers | Thalidomide Suppresses Angiogenesis Through the Signal Transducer and Activator of Transcription 3/SP4 Signaling Pathway in the Peritoneal Membrane [frontiersin.org]

- 12. researchgate.net [researchgate.net]

The Gabriel Synthesis: A Comprehensive Technical Guide for the Preparation of Primary Amines

For Researchers, Scientists, and Drug Development Professionals

The Gabriel synthesis, a cornerstone of organic chemistry, offers a robust and reliable method for the preparation of primary amines, effectively circumventing the common issue of over-alkylation encountered in direct alkylation of ammonia.[1][2] This in-depth guide provides a detailed overview of the Gabriel synthesis, including its mechanism, experimental protocols, substrate scope, and applications in drug development, tailored for professionals in the chemical and pharmaceutical sciences.

Core Principles and Reaction Mechanism

The Gabriel synthesis is a three-step process that transforms a primary alkyl halide into a primary amine using potassium phthalimide as a nitrogen source.[2][3] The phthalimide structure serves as a protecting group for the amine, preventing multiple alkylations.[1]

The reaction proceeds through the following key stages:

-

Deprotonation of Phthalimide: Phthalimide is first deprotonated by a base, typically potassium hydroxide, to form the potassium salt of phthalimide. The resulting phthalimide anion is a potent nucleophile.[3]

-

N-Alkylation: The phthalimide anion then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide, forming an N-alkylphthalimide.[3]

-

Cleavage of the N-Alkylphthalimide: The final step involves the cleavage of the N-alkylphthalimide to release the desired primary amine. This can be achieved through several methods, most commonly acidic or basic hydrolysis, or hydrazinolysis (the Ing-Manske procedure).[2]

Figure 1: Overall reaction mechanism of the Gabriel synthesis.

Substrate Scope and Limitations

The Gabriel synthesis is most effective for the preparation of primary amines from primary alkyl halides . The reaction proceeds via an SN2 mechanism, and the bulky nature of the phthalimide nucleophile hinders reactions with sterically hindered secondary alkyl halides. Tertiary alkyl halides do not react.[1][2] Aryl halides are also unsuitable substrates as they do not readily undergo nucleophilic substitution.[4]

Data Presentation: Reaction Yields

The yield of the Gabriel synthesis is influenced by the nature of the alkyl halide and the chosen cleavage method. The following tables summarize typical yields for the N-alkylation step and the overall yield for the synthesis of various primary amines.

Table 1: Yields of N-Alkylation of Potassium Phthalimide with Various Primary Alkyl Halides

| Alkyl Halide | Solvent | Temperature (°C) | Reaction Time (h) | Yield of N-Alkylphthalimide (%) |

| Benzyl chloride | DMF | 25 | 1 | ~95 |

| n-Butyl bromide | DMF | 70 | 2 | 85-95 |

| Isoamyl bromide | DMF | 70 | 3 | ~90 |

| Ethyl bromoacetate | DMF | 25 | 1.5 | >90 |

| 1-Bromo-3-chloropropane | DMF | 80 | 4 | ~80 |

Table 2: Overall Yields for the Synthesis of Primary Amines via Gabriel Synthesis

| Primary Amine | Alkyl Halide Used | Cleavage Method | Overall Yield (%) |

| Benzylamine | Benzyl chloride | Hydrazinolysis | 72-79[5] |

| n-Butylamine | n-Butyl bromide | Hydrazinolysis | ~80 |

| Isoamylamine | Isoamyl bromide | Acidic Hydrolysis | ~75 |

| Glycine | Ethyl bromoacetate | Acidic Hydrolysis | ~70 |

| Phenethylamine | 2-Phenylethyl bromide | Hydrazinolysis | ~85 |

Experimental Protocols

Detailed methodologies for the key steps of the Gabriel synthesis are provided below. These protocols are intended as a guide and may require optimization based on the specific substrate and available laboratory equipment.

General Procedure for the N-Alkylation of Potassium Phthalimide

-

Preparation of Potassium Phthalimide: In a round-bottom flask equipped with a reflux condenser, dissolve phthalimide in absolute ethanol. To this solution, add a stoichiometric equivalent of potassium hydroxide dissolved in ethanol. The potassium phthalimide will precipitate.

-

Alkylation: To a suspension of potassium phthalimide in a suitable polar aprotic solvent such as dimethylformamide (DMF), add the primary alkyl halide.[5]

-

Reaction: Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the reactivity of the alkyl halide (see Table 1).

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and pour it into water. The N-alkylphthalimide will precipitate and can be collected by filtration, washed with water, and dried.

Cleavage of N-Alkylphthalimides

This is often the preferred method due to its milder reaction conditions.[6]

-

Reaction: Suspend the N-alkylphthalimide in ethanol or methanol and add a slight excess of hydrazine hydrate.[5]

-

Reflux: Heat the mixture at reflux. The reaction time can vary from 1 to several hours. The progress can be monitored by the disappearance of the starting material (TLC).

-

Work-up: Upon completion, the phthalhydrazide precipitates out of the solution. Cool the mixture and filter to remove the precipitate. The filtrate contains the desired primary amine.

-

Isolation: The primary amine can be isolated from the filtrate by distillation or extraction after removal of the solvent. For amines that are soluble in water, acidification of the filtrate followed by extraction with an organic solvent to remove any remaining impurities, and then basification and extraction of the amine may be necessary.

A study on an improved Ing-Manske procedure demonstrated that adjusting the pH after the complete disappearance of the N-substituted phthalimide can significantly reduce reaction times. For example, the hydrazinolysis of N-phenylphthalimide to yield 80% of the primary amine took 5.3 hours without pH adjustment, but only 1.6 hours when 1 equivalent of NaOH was added after the initial reaction.[7]

-

Reaction: Heat the N-alkylphthalimide with a strong acid, such as concentrated hydrochloric acid or sulfuric acid, under reflux.

-

Work-up: After the reaction is complete, cool the mixture. The phthalic acid will precipitate and can be removed by filtration.

-

Isolation: The primary amine will be present in the filtrate as its ammonium salt. To isolate the free amine, the filtrate is made basic with a strong base (e.g., NaOH) and the amine is then extracted with an organic solvent.

-

Reaction: Reflux the N-alkylphthalimide with an aqueous solution of a strong base, such as sodium hydroxide.

-

Work-up: Upon completion, the reaction mixture will contain the sodium salt of phthalic acid and the primary amine.

-

Isolation: The primary amine can be separated by steam distillation or extraction with an organic solvent.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the Gabriel synthesis.

Figure 2: General experimental workflow for the Gabriel synthesis.

Figure 3: Decision tree for selecting the appropriate cleavage method.

Applications in Drug Development

The Gabriel synthesis is a valuable tool in the pharmaceutical industry for the synthesis of primary amines, which are key building blocks in many active pharmaceutical ingredients (APIs).

-

Synthesis of Amphetamine and Phenethylamine Derivatives: The synthesis has been used to prepare amphetamine and related phenethylamines, which are classes of compounds with significant pharmacological activity.[8]

-

Synthesis of Amino Acids: A modification of the Gabriel synthesis, known as the Gabriel-malonic ester synthesis, is a classical method for the preparation of α-amino acids.[9][10]

-

Precursors to Complex Molecules: The Gabriel synthesis is employed to introduce a primary amine group in the early stages of the synthesis of more complex drug molecules. For instance, it has been utilized in synthetic routes towards L-DOPA, a drug used in the treatment of Parkinson's disease.[8]

Conclusion

The Gabriel synthesis remains a highly relevant and practical method for the selective preparation of primary amines in both academic and industrial settings. Its ability to avoid over-alkylation, coupled with generally good yields for primary alkyl halides, makes it a preferred choice for many synthetic applications. Researchers and drug development professionals can leverage this reliable reaction to access a wide range of primary amines for the construction of novel compounds and pharmaceutical agents. Careful consideration of the substrate and the choice of cleavage method are crucial for optimizing the reaction outcome.

References

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. ajaybhadouriya.wordpress.com [ajaybhadouriya.wordpress.com]

- 5. Potassium phthalimide | 1074-82-4 | Benchchem [benchchem.com]

- 6. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Suggested improved method for the ing-manske and related reactions for the second step of gabriel synthesis of primary amines - UM Research Repository [eprints.um.edu.my]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]

- 10. Show how the Gabriel-malonic ester synthesis could be used to make(a) val.. [askfilo.com]

An In-depth Technical Guide on the Physical and Chemical Characteristics of Phthalimide Derivatives

Phthalimide derivatives are a significant class of compounds built around the phthalimide functional group, which features an imide moiety fused to a benzene ring. Their unique structural and electronic properties have led to their widespread use in organic synthesis, materials science, and notably, in drug development. This guide provides a detailed examination of their physical and chemical characteristics, experimental protocols for their analysis, and insights into their biological mechanisms.

Physical Characteristics

The physical properties of phthalimide derivatives, such as melting point and solubility, are largely dictated by the substituent attached to the imide nitrogen. Generally, phthalimide itself is a high-melting, crystalline solid with limited solubility in water but better solubility in organic solvents.[1] Alkylation of the imide nitrogen can significantly alter these properties; for instance, N-alkylation tends to lower the melting point and decrease aqueous solubility as the alkyl chain length increases.[2][3]

Table 1: Physical Properties of Representative Phthalimide Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility Characteristics |

| Phthalimide | C₈H₅NO₂ | 147.13 | 233 - 238[1][4] | 336[4] | Slightly soluble in water; soluble in hot acetic acid and bases.[1][5] |

| Potassium Phthalimide | C₈H₄KNO₂ | 185.23 | >300[5] | N/A | Soluble in water and DMF; insoluble in ethanol and ether.[4][5] |

| N-Methylphthalimide | C₉H₇NO₂ | 161.16 | 133 - 136 | 285 | Soluble in hot water and organic solvents. |

| Thalidomide | C₁₃H₁₀N₂O₄ | 258.23 | 269 - 271 | N/A | Poor aqueous solubility.[6][7] |

A precise melting point range is a key indicator of a compound's purity.[8]

-

Sample Preparation: A small quantity of the dry, crystalline phthalimide derivative is finely powdered. The open end of a capillary tube is jabbed into the powder to collect a small amount of the sample.[9] The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[9][10]

-

Apparatus Setup: The prepared capillary tube is placed into the heating block of a Mel-Temp apparatus or a similar device.[9][11]

-

Heating and Observation: The sample is heated rapidly to about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[9][12]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid is observed and the temperature at which the entire sample has liquefied. This range represents the melting point.[9][11]

Chemical Characteristics

The chemical behavior of phthalimide derivatives is dominated by the imide functional group.

-

Acidity: The N-H proton of phthalimide is notably acidic (pKa ≈ 8.3) due to the strong electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance.[13][14][15] This acidity is fundamental to its use in synthesis.

-

Gabriel Synthesis: This acidity is famously exploited in the Gabriel synthesis for preparing primary amines.[16] Phthalimide is deprotonated by a base (e.g., potassium hydroxide) to form the phthalimide anion, a potent nucleophile.[15][17] This anion then displaces a halide from a primary alkyl halide in an SN2 reaction.[15][18] The resulting N-alkylphthalimide is subsequently cleaved, typically with hydrazine (Ing-Manske procedure), to release the primary amine and form a stable phthalhydrazide precipitate.[16][19]

dot

References

- 1. scribd.com [scribd.com]

- 2. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. turito.com [turito.com]

- 5. scribd.com [scribd.com]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. go.drugbank.com [go.drugbank.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. Gabriel Phthalimide Synthesis [unacademy.com]

- 14. Phthalimide: Structure, Properties, Preparation, Uses & Reactions [vedantu.com]

- 15. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 16. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 17. byjus.com [byjus.com]

- 18. jk-sci.com [jk-sci.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Solubility of 3-amino-N-ethylphthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 3-amino-N-ethylphthalimide in common laboratory solvents. Due to the limited availability of direct quantitative data for this specific compound, this document also presents relevant data for structurally similar compounds and outlines standard experimental protocols for solubility determination.

Introduction

This compound is a chemical compound of interest in various research and development sectors, including organic synthesis and medicinal chemistry. A thorough understanding of its solubility is crucial for its application in reaction chemistry, purification processes, and formulation development. This guide aims to consolidate the existing knowledge and provide practical methodologies for researchers working with this compound.

Solubility Data

For comparative purposes, the table below includes physical property data for the closely related isomer, 4-amino-N-ethylphthalimide. This information can serve as a preliminary guide for solvent selection and experimental design.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-amino-N-ethylphthalimide | 55080-55-2 | C₁₀H₁₀N₂O₂ | 190.20 | 172 |

Note: The absence of quantitative data highlights a knowledge gap and underscores the importance of experimental determination of solubility for this compound.

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in various solvents. This method is based on the isothermal equilibrium method, a common technique used in solubility studies.

Objective: To determine the equilibrium solubility of this compound in a selection of common solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Place the vials in a thermostatically controlled shaker or on a stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Concentration Analysis:

-

Dilute the filtered saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of dissolved solute.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Relevant Reaction Pathway: Gabriel Synthesis

While specific signaling pathways involving this compound are not documented, a highly relevant chemical workflow is the Gabriel synthesis. This reaction is a classic method for the preparation of primary amines from phthalimides. The diagram below illustrates the general workflow of the Gabriel synthesis, which can be adapted for the synthesis of various primary amines.

Caption: Gabriel synthesis workflow for the preparation of primary amines.

Conclusion

This technical guide has summarized the currently available information regarding the solubility of this compound. The notable absence of quantitative solubility data in the public domain presents an opportunity for further research. The provided experimental protocol offers a standardized approach for determining the solubility of this compound in various solvents, which will be invaluable for its future application in research and development. The included diagram of the Gabriel synthesis provides context for one of the key reaction pathways associated with the phthalimide functional group. It is recommended that researchers and drug development professionals perform their own solubility studies to obtain the precise data required for their specific applications.

An In-depth Technical Guide on the Molar Absorptivity of 3-Amino-N-ethylphthalimide and Related Aminophthalimide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar absorptivity of aminophthalimide derivatives, with a focus on the principles and methodologies applicable to 3-amino-N-ethylphthalimide. Due to the limited availability of specific molar absorptivity data for this compound in publicly accessible literature, this guide presents data from closely related and well-studied aminophthalimide and naphthalimide analogs. This information serves as a valuable reference for researchers working with this class of compounds.

Introduction to Molar Absorptivity

Molar absorptivity, also known as the molar extinction coefficient (ε), is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is an intrinsic property of a substance and is a key parameter in quantitative UV-Vis spectroscopy, defined by the Beer-Lambert law:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε is the molar absorptivity (in L mol⁻¹ cm⁻¹)

-

b is the path length of the cuvette (typically 1 cm)

-

c is the concentration of the analyte (in mol L⁻¹)

Understanding the molar absorptivity of a compound like this compound is crucial for a variety of applications, including:

-

Quantitative analysis: Determining the concentration of the compound in solution.

-

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

-

Photophysical studies: Characterizing the electronic transitions and excited state properties of fluorescent probes and dyes.

-

Quality control: Ensuring the purity and consistency of synthesized compounds.

Experimental Protocol for Determining Molar Absorptivity

The following is a detailed methodology for the experimental determination of the molar absorptivity of a compound such as this compound.

2.1. Materials and Instrumentation

-

Analyte: High-purity this compound (or a suitable analog)

-

Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide)

-

Instrumentation:

-

Calibrated UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Quartz cuvettes (1 cm path length)

-

2.2. Procedure

-

Preparation of a Stock Solution:

-

Accurately weigh a precise mass of the dry, pure compound.

-

Dissolve the compound in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M).

-

-

Preparation of Serial Dilutions:

-

Perform a series of accurate dilutions of the stock solution to prepare at least five solutions of different, known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

UV-Vis Spectrophotometric Measurement:

-

Record the UV-Vis absorption spectrum of the solvent blank from a suitable wavelength range (e.g., 200-800 nm).

-

Record the absorption spectra of each of the prepared standard solutions over the same wavelength range.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

For each standard solution, record the absorbance value at λmax.

-

Create a calibration curve by plotting absorbance (A) versus concentration (c).

-

Perform a linear regression analysis on the data. The slope of the resulting line will be equal to the molar absorptivity (ε) in L mol⁻¹ cm⁻¹, assuming a path length of 1 cm.

-

The following diagram illustrates the experimental workflow for determining molar absorptivity.

Molar Absorptivity Data of Related Aminophthalimide and Naphthalimide Derivatives

The following tables summarize the reported absorption maxima (λmax) and, where available, the molar absorptivity (ε) for several related compounds in different solvents.

Table 1: Photophysical Properties of 4-Amino-1,8-naphthalimide Derivatives [1]

| Compound | Solvent | λmax (nm) |

| 1 | Dichloromethane | 341 |

| Acetonitrile | 341 | |

| Ethanol | 341 | |

| 2 | Dichloromethane | 345 |

| Acetonitrile | 345 | |

| Ethanol | 345 | |

| 3 | Dichloromethane | 403 |

| Acetonitrile | 405 | |

| Ethanol | 413 | |

| 4 | Dichloromethane | 408 |

| Acetonitrile | 412 | |

| Ethanol | 425 |

Note: Molar absorptivity values were not provided in the source for these specific compounds.

Table 2: Molar Absorptivity of a Symmetrical Iminethiadiazole Derivative [2]

| Solvent | Concentration (M) | λmax (nm) | ε (M⁻¹ cm⁻¹) |

| DCB | 1 x 10⁻⁵ | 382 | 28010 |

| DCB | 2 x 10⁻⁵ | 382 | 28419 |

| DCB | 3 x 10⁻⁵ | 382 | 28557 |

| DCB | 4 x 10⁻⁵ | 382 | 28723 |

| DCB | 5 x 10⁻⁵ | 382 | 28968 |

DCB: 1,2-dichlorobenzene

The data illustrates that the molar absorptivity can be concentration-dependent, although for many compounds it remains constant over a range of concentrations as dictated by the Beer-Lambert law.

The relationship between the molecular structure of aminophthalimides and their resulting spectroscopic properties is a key area of interest. The following diagram illustrates this relationship.

Conclusion

This technical guide has outlined the fundamental principles and a detailed experimental protocol for determining the molar absorptivity of this compound. While specific quantitative data for this exact compound remains elusive in the reviewed literature, the provided data for structurally similar aminophthalimide and naphthalimide derivatives offers valuable insights and a comparative basis for researchers. The methodologies and illustrative diagrams presented herein are intended to equip scientists and professionals in drug development with the necessary tools to characterize the photophysical properties of this important class of fluorescent molecules. It is recommended that researchers empirically determine the molar absorptivity of this compound in their specific solvent systems of interest to ensure accurate quantitative analysis.

References

- 1. BJOC - Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features [beilstein-journals.org]

- 2. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]

The Allure of Light: A Technical Guide to the Photophysical Properties of Aminophthalimide Compounds

For Researchers, Scientists, and Drug Development Professionals

The intrinsic fluorescence of aminophthalimide derivatives has positioned them as powerful tools in the landscape of biomedical research and drug discovery. Their sensitivity to the local environment, manifested as changes in their light-emitting properties, allows for the interrogation of complex biological systems. This technical guide provides an in-depth exploration of the core photophysical properties of these versatile fluorophores, offering a comprehensive resource for their application in the laboratory. We delve into the quantitative aspects of their light absorption and emission, detail the experimental protocols for their characterization, and visualize the complex biological pathways and experimental workflows where they play a crucial role.

Data Presentation: A Comparative Analysis of Photophysical Parameters

The photophysical behavior of aminophthalimide compounds is profoundly influenced by their molecular structure and the surrounding solvent environment. Key parameters such as absorption and emission maxima (λ_abs_ and λ_em_), fluorescence quantum yield (Φ_f_), and fluorescence lifetime (τ_f_) provide a quantitative measure of their performance as fluorophores. The following tables summarize these properties for 4-aminophthalimide (AP) and its N,N-dimethylamino derivative (DAP) in a range of solvents, showcasing the impact of solvent polarity on their spectral characteristics.

Table 1: Photophysical Properties of 4-Aminophthalimide (AP) in Various Solvents [1]

| Solvent | Dielectric Constant (ε) | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) | Φ_f_ | τ_f_ (ns) |

| Dioxane | 2.2 | 368 | 465 | 5590 | 0.63 | 12.8 |

| Ethyl Acetate | 6.0 | 374 | 492 | 6230 | 0.61 | 12.5 |

| Acetonitrile | 37.5 | 375 | 518 | 7210 | 0.60 | 11.2 |

| Methanol | 32.7 | 382 | 535 | 7390 | 0.41 | 7.2 |

| Water | 78.4 | 380 | 555 | 8200 | 0.32 | 5.8 |

Table 2: Photophysical Properties of 4-(N,N-Dimethylamino)phthalimide (DAP) in Various Solvents [1]

| Solvent | Dielectric Constant (ε) | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (cm⁻¹) | Φ_f_ | τ_f_ (ns) |

| Dioxane | 2.2 | 380 | 475 | 5130 | 0.55 | 10.5 |

| Ethyl Acetate | 6.0 | 386 | 505 | 5980 | 0.38 | 7.5 |

| Acetonitrile | 37.5 | 390 | 535 | 6890 | 0.11 | 2.2 |

| Methanol | 32.7 | 395 | 550 | 7140 | 0.05 | 1.1 |

| Water | 78.4 | 392 | 570 | 7890 | 0.02 | 0.5 |

Experimental Protocols: From Synthesis to Spectroscopic Characterization

The successful application of aminophthalimide probes hinges on their precise synthesis and thorough photophysical characterization. This section provides detailed methodologies for these critical steps.

Synthesis of 4-Amino-N-phenylphthalimide

This protocol describes a common method for the synthesis of an N-substituted aminophthalimide derivative.

Materials:

-

4-Nitrophthalic anhydride

-

Aniline

-

Glacial acetic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

Synthesis of 4-Nitro-N-phenylphthalimide:

-

In a round-bottom flask, dissolve 4-nitrophthalic anhydride and a molar equivalent of aniline in glacial acetic acid.

-

Reflux the mixture for 2-3 hours.

-

Allow the reaction mixture to cool to room temperature, during which the product will precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

-

Reduction of the Nitro Group:

-

Suspend the synthesized 4-nitro-N-phenylphthalimide in ethanol.

-

Add an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid.

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until a pH of 8-9 is reached.

-

The product, 4-amino-N-phenylphthalimide, will precipitate.

-

Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

-

Measurement of Photophysical Properties

The following protocols outline the standard procedures for determining the key photophysical parameters of aminophthalimide compounds.

Instrumentation:

-

UV-Visible Spectrophotometer (e.g., Agilent Cary 60)

-

Fluorometer (e.g., Horiba FluoroMax-4)

-

Time-Correlated Single Photon Counting (TCSPC) system for fluorescence lifetime measurements

Procedure for Measuring Absorption and Emission Spectra:

-

Prepare a dilute solution of the aminophthalimide compound in the solvent of interest (typically in the micromolar concentration range).

-

Record the absorption spectrum using the UV-Visible spectrophotometer to determine the absorption maximum (λ_abs_).

-

Using the fluorometer, excite the sample at its absorption maximum.

-

Record the fluorescence emission spectrum to determine the emission maximum (λ_em_).

Procedure for Measuring Fluorescence Quantum Yield (Relative Method): [2][3]

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the aminophthalimide sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f_ = 0.54).

-

Prepare a series of solutions of both the standard and the sample at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the integrated fluorescence intensity of each solution under identical experimental conditions (excitation wavelength, slit widths).

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The quantum yield of the sample (Φ_f,sample_) is calculated using the following equation:

Φ_f,sample_ = Φ_f,std_ × (m_sample_ / m_std_) × (η_sample_² / η_std_²)

where m is the slope of the linear fit from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Procedure for Measuring Fluorescence Lifetime:

-

Use a TCSPC system with a pulsed light source (e.g., a picosecond laser diode) at an appropriate excitation wavelength.

-

Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of ludox).

-

Measure the fluorescence decay of the aminophthalimide sample.

-

Analyze the decay data by fitting it to a multi-exponential decay model, after deconvolution with the IRF, to obtain the fluorescence lifetime (τ_f_).

Mandatory Visualizations: Illuminating Pathways and Processes

Diagrams are indispensable for visualizing complex biological signaling cascades and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such diagrams, adhering to the specified design constraints.

EGFR Signaling Pathway

Aminophthalimide-based fluorescent probes can be designed to target specific components of cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in cell proliferation and is often dysregulated in cancer.[4][5] A fluorescent probe could potentially be used to monitor the kinase activity of EGFR or the recruitment of downstream signaling molecules.

Caption: EGFR signaling cascade leading to cell proliferation.

Experimental Workflow for Photophysical Characterization

A systematic workflow is essential for the accurate and reproducible characterization of the photophysical properties of newly synthesized aminophthalimide compounds.

Caption: Workflow for photophysical characterization.

This guide provides a foundational understanding of the photophysical properties of aminophthalimide compounds, equipping researchers with the necessary knowledge to effectively utilize these powerful fluorescent tools in their scientific endeavors. The combination of quantitative data, detailed protocols, and clear visualizations aims to facilitate the rational design and application of novel aminophthalimide-based probes for advanced biological imaging and sensing.

References

- 1. prepchem.com [prepchem.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

3-amino-N-ethylphthalimide as a Fluorescent Probe: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N-ethylphthalimide is a fluorescent molecule belonging to the phthalimide family of compounds. Phthalimide derivatives are known for their robust photophysical properties and are increasingly utilized as fluorescent probes in various chemical and biological applications. The fluorescence of these compounds is often sensitive to the local environment, making them valuable tools for sensing and imaging. This document provides an overview of the potential applications of this compound as a fluorescent probe, based on the properties of structurally similar molecules. It also includes generalized experimental protocols for its use.

Principle of Operation

The fluorescence of this compound is attributed to the intramolecular charge transfer (ICT) character of its excited state. The electron-donating amino group (-NH2) and the electron-withdrawing phthalimide core form a "push-pull" system. Upon photoexcitation, an electron is transferred from the amino group to the phthalimide moiety, creating a charge-separated excited state. The energy of this ICT state, and consequently the emission wavelength, is sensitive to the polarity of the surrounding medium. This solvatochromic behavior is the basis for its application as a polarity sensor. Furthermore, interaction with specific analytes, such as metal ions, can lead to changes in its fluorescence intensity through mechanisms like chelation-enhanced fluorescence (CHEF) or fluorescence quenching.

Potential Applications

Based on the behavior of analogous phthalimide and naphthalimide derivatives, this compound is a promising candidate for the following applications:

-

Environmental Polarity Sensing: The solvatochromic properties of this probe can be used to determine the polarity of solvents, polymers, and microenvironments within biological systems, such as protein binding sites or lipid membranes.

-